molecular formula C12H17BFNO4 B1458604 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid CAS No. 1704064-15-2

3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid

Cat. No.: B1458604
CAS No.: 1704064-15-2
M. Wt: 269.08 g/mol
InChI Key: DKLQAVFFLUKFNR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid is a boronic acid derivative that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a fluorine atom, a morpholinoethoxy group, and a phenylboronic acid moiety, which contribute to its unique chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, often forming reversible covalent bonds with active site residues. This interaction can inhibit the activity of enzymes such as proteases and kinases, thereby modulating biochemical pathways . The nature of these interactions is primarily based on the boronic acid group’s ability to form stable complexes with diols and other nucleophilic groups present in biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific signaling pathways by targeting key enzymes, leading to altered gene expression profiles and metabolic fluxes . These changes can affect cell proliferation, differentiation, and apoptosis, making it a valuable tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This inhibition can lead to downstream effects on biochemical pathways, altering gene expression and cellular responses . Additionally, the compound can modulate protein-protein interactions and affect the stability and function of target proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and disruption of normal cellular functions . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways, thereby altering the overall metabolic profile of cells . These interactions can have downstream effects on energy production, biosynthesis, and other essential cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach target sites is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on enzyme activity and cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions and efficient separation and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a fluorine atom and a morpholinoethoxy group. This combination enhances its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

[3-fluoro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLQAVFFLUKFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181614
Record name Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704064-15-2
Record name Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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